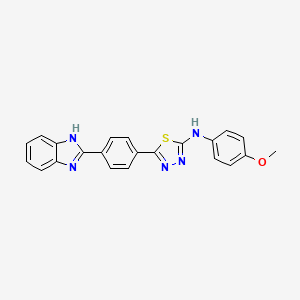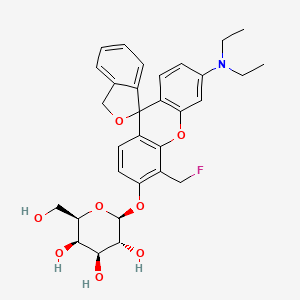
SPiDER-|AGal-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SPiDER-|AGal-1 is a potent probe for β-galactosidase activity, widely used in scientific research for labeling live cells in culture. This compound is known for its high cell-permeability and intracellular retention, making it an effective tool for detecting β-galactosidase activity in living cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of SPiDER-|AGal-1 involves the synthesis of a fluorogenic probe that reacts with β-galactosidase to produce a fluorescent signal. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including nucleophilic substitution and esterification.
Introduction of functional groups: Functional groups that enhance cell permeability and retention are introduced through additional chemical reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large quantities of the core structure are synthesized in batch reactors.
Functionalization: Functional groups are introduced in subsequent steps, with careful control of reaction conditions to ensure consistency.
Purification and quality control: The final product undergoes rigorous purification and quality control to meet industry standards
Analyse Chemischer Reaktionen
Types of Reactions
SPiDER-|AGal-1 undergoes several types of chemical reactions, including:
Enzymatic reaction: The primary reaction involves β-galactosidase, which cleaves the compound to produce a fluorescent signal.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, affecting its fluorescence properties.
Substitution: Substitution reactions can modify the functional groups, altering the compound’s cell permeability and retention
Common Reagents and Conditions
β-galactosidase: The enzyme responsible for cleaving this compound to produce fluorescence.
Dimethyl sulfoxide (DMSO): A common solvent used in the preparation and storage of this compound.
Hanks’ HEPES buffer: Used to maintain cell conditions during experiments
Major Products Formed
The major product formed from the enzymatic reaction of this compound with β-galactosidase is a fluorescent compound that can be detected using fluorescence microscopy or flow cytometry .
Wissenschaftliche Forschungsanwendungen
SPiDER-|AGal-1 has a wide range of scientific research applications, including:
Chemistry: Used as a probe for detecting β-galactosidase activity in various chemical reactions.
Biology: Employed in live-cell imaging to study cellular processes and detect senescence-associated β-galactosidase activity.
Medicine: Utilized in fluorescence imaging for the rapid diagnosis of diseases such as hepatocellular carcinoma.
Industry: Applied in the development of diagnostic kits and research tools for studying cellular senescence and other biological processes .
Wirkmechanismus
SPiDER-|AGal-1 exerts its effects through the following mechanism:
Enzymatic cleavage: The compound is cleaved by β-galactosidase, producing a fluorescent signal.
Fluorescence emission: The cleavage product emits fluorescence, which can be detected using appropriate filters and imaging techniques.
Intracellular retention: The compound’s design ensures high cell permeability and retention, allowing for effective labeling of live cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
X-gal: A widely used reagent for detecting β-galactosidase activity but has poor cell permeability and requires fixed cells.
C12FDG: Another fluorogenic probe for β-galactosidase activity but lacks the high cell permeability and retention of SPiDER-|AGal-1
Uniqueness
This compound stands out due to its:
High cell permeability: Allows for effective labeling of live cells.
Intracellular retention: Ensures stable fluorescence signal within cells.
Rapid fluorescence emission: Enables quick detection and analysis of β-galactosidase activity
Eigenschaften
Molekularformel |
C31H34FNO8 |
|---|---|
Molekulargewicht |
567.6 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2-[6'-(diethylamino)-4'-(fluoromethyl)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C31H34FNO8/c1-3-33(4-2)18-9-10-21-24(13-18)39-29-19(14-32)23(40-30-28(37)27(36)26(35)25(15-34)41-30)12-11-22(29)31(21)20-8-6-5-7-17(20)16-38-31/h5-13,25-28,30,34-37H,3-4,14-16H2,1-2H3/t25-,26+,27+,28-,30-,31?/m1/s1 |
InChI-Schlüssel |
SVEDIEUQTRCORD-JGANWENXSA-N |
Isomerische SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)CF)C6=CC=CC=C6CO3 |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)CF)C6=CC=CC=C6CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


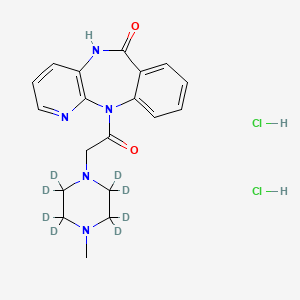
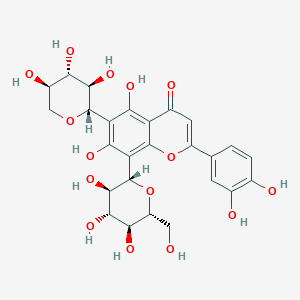
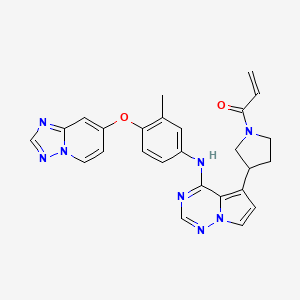
![N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12377854.png)
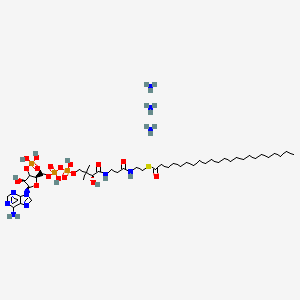
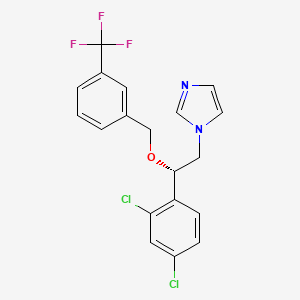
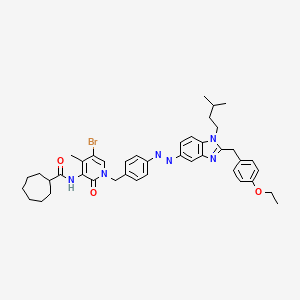
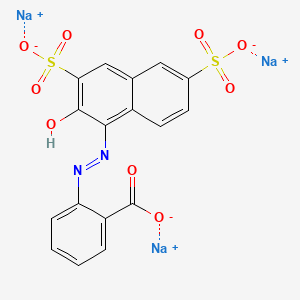

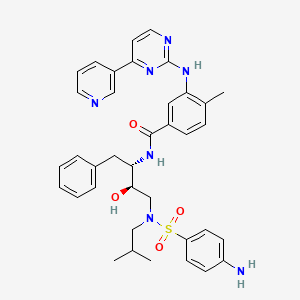

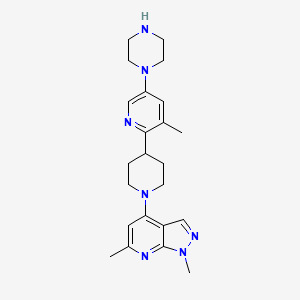
![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
